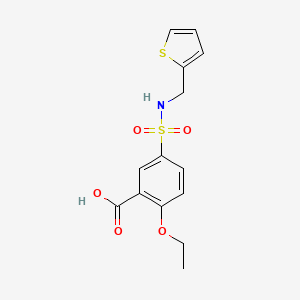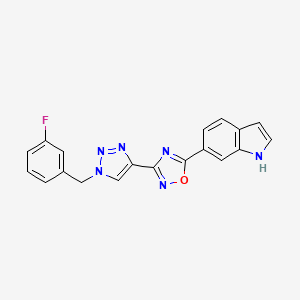
3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains several interesting functional groups. These include a fluorobenzyl group, a 1,2,3-triazole ring, an indole ring, and a 1,2,4-oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings introduce a degree of rigidity into the molecule, which can have significant effects on its chemical and biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atom could increase the compound’s stability and affect its reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Antimicrobial Activity : A significant portion of the research on derivatives similar to "3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole" involves the synthesis of novel compounds containing triazole, thiadiazole, and oxadiazole moieties. These compounds have been synthesized and evaluated for their biological activities, including α-glucosidase inhibitory, antimicrobial, and antioxidant activities. For example, benzimidazole derivatives containing oxadiazole rings have shown notable antimicrobial effectiveness against various bacteria, especially Mycobacterium smegmatis (Menteşe, Ülker, & Kahveci, 2015).
Antineoplastic Activity : Research has also been directed towards evaluating the antineoplastic (anti-cancer) potential of indolyl-oxadiazole and triazole derivatives. Some compounds have been found to exhibit significant antineoplastic activity, pointing towards their potential use in cancer treatment (Farghaly, Haider, & Lee, 2012).
Anticonvulsant Agents : The design and synthesis of oxadiazole derivatives have also been explored for their potential as anticonvulsant agents. Some synthesized compounds have shown promising results in electroshock and pentylenetetrazole-induced lethal convulsion tests, indicating their potential in the treatment of convulsions and seizures (Zarghi et al., 2008).
Antifungal and Apoptotic Effects : The synthesis of triazole-oxadiazoles and their evaluation against Candida species has demonstrated potent antifungal activities. Some compounds were found to induce apoptotic effects in fungal cells, suggesting a new avenue for antifungal therapy (Çavușoğlu, Yurttaş, & Cantürk, 2018).
P450 Aromatase Inhibition : Research into azolylmethyl-indoles, including structures related to "3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole", has focused on their potential as selective P450 aromatase inhibitors. This activity is relevant in the treatment of hormone-dependent cancers, such as breast cancer (Marchand et al., 1998).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-[(3-fluorophenyl)methyl]triazol-4-yl]-5-(1H-indol-6-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN6O/c20-15-3-1-2-12(8-15)10-26-11-17(23-25-26)18-22-19(27-24-18)14-5-4-13-6-7-21-16(13)9-14/h1-9,11,21H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCCEHBXMSLEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=N2)C3=NOC(=N3)C4=CC5=C(C=C4)C=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Cyclopropylmethyl)-2-[[4-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridine](/img/structure/B2762785.png)


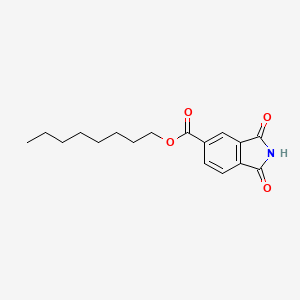
![2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2762793.png)
![4-(2,6-difluorobenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2762795.png)
![N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B2762796.png)
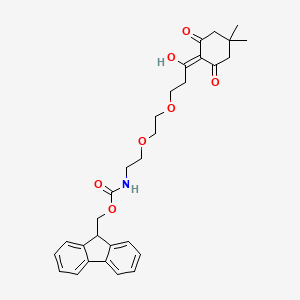
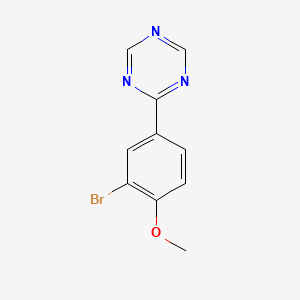
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2762801.png)
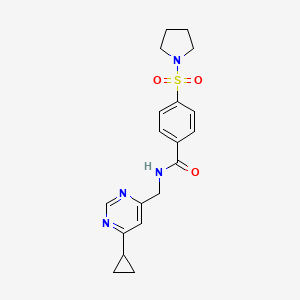
![1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2762805.png)
![N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2762806.png)
